Cas no 82500-01-4 (1-(but-3-en-1-yl)piperazine)

1-(but-3-en-1-yl)piperazine structure
1-(but-3-en-1-yl)piperazine structure
Product name:1-(but-3-en-1-yl)piperazine
CAS No:82500-01-4
MF:C8H16N2
MW:140.226
MDL:MFCD19220235
CID:4203605
PubChem ID:10329388

1-(but-3-en-1-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3-butenyl)-
    • 1-(but-3-en-1-yl)piperazine
    • Piperazine, 1-(3-buten-1-yl)-
    • CS-0238383
    • G53849
    • 82500-01-4
    • 1-(but-3-en-1-yl)-piperazine
    • AKOS006356828
    • AFCUQBVRWTYGJX-UHFFFAOYSA-N
    • Z1203747104
    • EN300-194328
    • 1-but-3-enylpiperazine
    • SCHEMBL136968
    • HDA50001
    • MDL: MFCD19220235
    • Inchi: InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2
    • InChI Key: AFCUQBVRWTYGJX-UHFFFAOYSA-N
    • SMILES: C=CCCN1CCNCC1

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 95.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 15.3Ų

1-(but-3-en-1-yl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-194328-2.5g
1-(but-3-en-1-yl)piperazine
82500-01-4 90%
2.5g
$1034.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309053-250mg
1-(But-3-en-1-yl)piperazine
82500-01-4 95%
250mg
¥5054.00 2024-07-28
Enamine
EN300-194328-0.25g
1-(but-3-en-1-yl)piperazine
82500-01-4 90%
0.25g
$216.0 2023-09-17
Enamine
EN300-194328-10.0g
1-(but-3-en-1-yl)piperazine
82500-01-4
10g
$2269.0 2023-05-03
Enamine
EN300-194328-0.5g
1-(but-3-en-1-yl)piperazine
82500-01-4 90%
0.5g
$407.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309053-5g
1-(But-3-en-1-yl)piperazine
82500-01-4 95%
5g
¥33048.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309053-100mg
1-(But-3-en-1-yl)piperazine
82500-01-4 95%
100mg
¥3556.00 2024-07-28
Ambeed
A1065690-5g
1-(But-3-en-1-yl)piperazine
82500-01-4 95% +(stabilized with TBC)
5g
$1239.0 2023-01-26
Aaron
AR01BHVU-10g
1-(but-3-en-1-yl)piperazine
82500-01-4 90%
10g
$3145.00 2023-12-14
A2B Chem LLC
AW14910-250mg
1-(but-3-en-1-yl)piperazine
82500-01-4 90%
250mg
$263.00 2024-04-19

1-(but-3-en-1-yl)piperazine Related Literature

Additional information on 1-(but-3-en-1-yl)piperazine

Comprehensive Guide to 1-(but-3-en-1-yl)piperazine (CAS No. 82500-01-4): Properties, Applications, and Industry Insights

1-(but-3-en-1-yl)piperazine (CAS No. 82500-01-4) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. This piperazine derivative, characterized by a but-3-en-1-yl side chain, offers versatile reactivity, making it valuable for synthesizing bioactive molecules. Researchers and manufacturers increasingly seek this compound for its role in developing drug intermediates, catalysts, and functional materials.

The growing demand for piperazine-based compounds in medicinal chemistry has spotlighted 1-(but-3-en-1-yl)piperazine. Its molecular structure combines a reactive alkene group with a piperazine ring, enabling applications in click chemistry and polymer modification. Recent studies highlight its potential in designing targeted therapies, aligning with trends in personalized medicine and bioconjugation techniques.

From a synthetic perspective, CAS No. 82500-01-4 serves as a building block for complex molecules. Its butenyl group facilitates cross-coupling reactions, while the piperazine moiety enhances solubility and bioavailability. Industries leverage these traits for high-value chemical synthesis, particularly in API production (Active Pharmaceutical Ingredients).

Environmental and regulatory considerations are critical for 1-(but-3-en-1-yl)piperazine. As sustainability gains prominence, manufacturers explore green chemistry approaches to optimize its synthesis. Questions like "How to improve the yield of 82500-01-4?" or "What are safer solvents for piperazine derivatives?" reflect industry priorities. Innovations in flow chemistry and catalytic processes address these challenges.

Analytical characterization of CAS No. 82500-01-4 relies on advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry. Purity standards (>98%) are essential for pharmaceutical applications, driving demand for high-purity grades. Suppliers emphasizing batch-to-batch consistency and documentation transparency gain a competitive edge.

Market trends indicate rising interest in custom synthesis of 1-(but-3-en-1-yl)piperazine, particularly for research-scale quantities. Startups and academic labs frequently search for "small-scale suppliers of 82500-01-4" or "protocols for piperazine functionalization". This aligns with broader shifts toward decentralized R&D and open-access innovation.

In summary, 1-(but-3-en-1-yl)piperazine exemplifies the intersection of structural versatility and practical utility. Its applications span drug discovery, material science, and industrial chemistry, with ongoing research uncovering new potentials. As the scientific community prioritizes efficient synthesis and sustainable practices, this compound remains a focal point for innovation.

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Amadis Chemical Company Limited
(CAS:82500-01-4)1-(but-3-en-1-yl)piperazine
A1053728
Purity:99%/99%/99%
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Price ($):158.0/423.0/1227.0